molecular formula C22H41NO4S B12674879 Einecs 303-042-0 CAS No. 94139-26-1

Einecs 303-042-0

Cat. No.: B12674879
CAS No.: 94139-26-1
M. Wt: 415.6 g/mol
InChI Key: VPBBDMLTWHITCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, typically involves the sulfonation of dodecylbenzene followed by neutralization with 2-(dimethylamino)ethanol. The reaction conditions often include:

    Sulfonation: Dodecylbenzene is reacted with sulfur trioxide or oleum to produce dodecylbenzenesulphonic acid.

    Neutralization: The resulting acid is then neutralized with 2-(dimethylamino)ethanol to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Sulfonation: Using a continuous reactor to sulfonate dodecylbenzene.

    Neutralization: The sulfonic acid is continuously neutralized with 2-(dimethylamino)ethanol in a controlled environment to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonates.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, has various applications in scientific research:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane fluidity and protein function.

Comparison with Similar Compounds

Similar Compounds

    Dodecylbenzenesulphonic acid: Similar in structure but lacks the 2-(dimethylamino)ethanol component.

    Sodium dodecylbenzenesulfonate: A sodium salt form used widely in detergents.

    Dodecylbenzenesulfonic acid, compound with triethanolamine: Another surfactant with a different amine component.

Uniqueness

Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, is unique due to its specific combination of a sulfonic acid group with 2-(dimethylamino)ethanol. This combination imparts distinct surfactant properties, making it suitable for specialized applications in both research and industry.

Properties

CAS No.

94139-26-1

Molecular Formula

C22H41NO4S

Molecular Weight

415.6 g/mol

IUPAC Name

2-(dimethylamino)ethanol;2-dodecylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-5(2)3-4-6/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6H,3-4H2,1-2H3

InChI Key

VPBBDMLTWHITCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CN(C)CCO

Origin of Product

United States

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